molecular formula C9H11N3O B13841675 N-(azetidin-3-yl)pyridine-2-carboxamide

N-(azetidin-3-yl)pyridine-2-carboxamide

Cat. No.: B13841675
M. Wt: 177.20 g/mol
InChI Key: BERRWFLXRHOGJX-UHFFFAOYSA-N
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Description

N-(azetidin-3-yl)pyridine-2-carboxamide is a chemical compound that has garnered interest in various fields of scientific research. This compound features a pyridine ring attached to an azetidine moiety through a carboxamide linkage. The unique structure of this compound makes it a valuable subject for studies in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(azetidin-3-yl)pyridine-2-carboxamide typically involves the reaction of pyridine-2-carboxylic acid with azetidine in the presence of coupling agents. One common method is the use of carbodiimide coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction is usually carried out in an organic solvent like dichloromethane under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(azetidin-3-yl)pyridine-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: this compound can participate in nucleophilic substitution reactions, where the azetidine or pyridine ring is substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-2-carboxylic acid derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

N-(azetidin-3-yl)pyridine-2-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(azetidin-3-yl)pyridine-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. For instance, it may inhibit certain enzymes by forming a stable complex, thereby preventing substrate binding and subsequent catalytic activity .

Comparison with Similar Compounds

Similar Compounds

  • N-(pyridin-3-yl)pyridine-2-carboxamide
  • N-(2-cyanophenyl)pyridine-2-carboxamide
  • 2-chloro-N-(prop-2-en-1-yl)pyridine-3-carboxamide

Uniqueness

N-(azetidin-3-yl)pyridine-2-carboxamide is unique due to the presence of the azetidine ring, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H11N3O

Molecular Weight

177.20 g/mol

IUPAC Name

N-(azetidin-3-yl)pyridine-2-carboxamide

InChI

InChI=1S/C9H11N3O/c13-9(12-7-5-10-6-7)8-3-1-2-4-11-8/h1-4,7,10H,5-6H2,(H,12,13)

InChI Key

BERRWFLXRHOGJX-UHFFFAOYSA-N

Canonical SMILES

C1C(CN1)NC(=O)C2=CC=CC=N2

Origin of Product

United States

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